molecular formula C19H28O4 B12831851 4-(11-Carboxyundecyl)benzoic acid

4-(11-Carboxyundecyl)benzoic acid

Cat. No.: B12831851
M. Wt: 320.4 g/mol
InChI Key: GUCYIQLUWWTRLD-UHFFFAOYSA-N
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Description

4-(11-Carboxyundecyl)benzoic acid is a benzoic acid derivative featuring a linear 11-carbon alkyl chain terminating in a carboxylic acid group (-COOH) at the para position of the aromatic ring. This structure combines the aromaticity of benzoic acid with the hydrophobicity of a long alkyl chain, making it distinct from simpler derivatives like 4-hydroxybenzoic acid or sulfated phenolic acids. The extended alkyl chain may enhance its solubility in organic solvents and influence its interactions with lipid membranes or hydrophobic domains in biological systems.

Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

4-(11-carboxyundecyl)benzoic acid

InChI

InChI=1S/C19H28O4/c20-18(21)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)19(22)23/h12-15H,1-11H2,(H,20,21)(H,22,23)

InChI Key

GUCYIQLUWWTRLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(11-Carboxyundecyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid and 11-bromoundecanoic acid.

    Reaction: The benzoic acid is subjected to a Friedel-Crafts acylation reaction with 11-bromoundecanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure 4-(11-Carboxyundecyl)benzoic acid.

Industrial Production Methods

Industrial production of 4-(11-Carboxyundecyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(11-Carboxyundecyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

4-(11-Carboxyundecyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(11-Carboxyundecyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl groups can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The long undecyl chain allows the compound to integrate into lipid bilayers, affecting membrane properties and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural Features and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 4-(11-Carboxyundecyl)benzoic acid and analogous compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Solubility Trends Key Applications/Properties References
4-(11-Carboxyundecyl)benzoic acid -C11H22COOH ~308.4 (estimated) Low water solubility, high lipid affinity Surfactants, lipid-based drug delivery (inferred) N/A
4-Hydroxybenzoic acid -OH 138.12 Water-soluble (polar) Antioxidant, R&D applications
4-(Sulfooxy)benzoic acid (BS) -OSO3H 218.17 Highly polar, water-soluble Antifouling agent in marine plants
Caffeic acid -CH=CHCOOH, -OH (3,4-positions) 180.16 Moderate water solubility Antioxidant, pharmacological research
4-[(Aminocarbonyl)amino]benzoic acid -NHCONH2 195.17 Moderate solubility (H-bonding) Intermediate in urea-based compounds
4-(4-Phenylthiazol-2-ylamino)benzoic acid -NH-thiazole-phenyl 337.39 Low-moderate solubility (organic) Protein kinase CK2 inhibition

Key Observations :

  • Hydrophobicity : The long alkyl chain in 4-(11-Carboxyundecyl)benzoic acid significantly increases its hydrophobicity compared to polar derivatives like 4-hydroxybenzoic acid or sulfated BS . This property may favor applications in lipid-rich environments or as a surfactant.
  • Functional Groups : Derivatives with sulfonate (BS) or hydroxyl groups exhibit higher water solubility and bioactivity in aqueous systems (e.g., marine antifouling ). In contrast, the undecyl chain may enhance membrane permeability or self-assembly properties.
  • Bioactivity : Thiazole-substituted benzoic acids (e.g., CK2 inhibitors) rely on heterocyclic moieties for target binding , whereas the undecyl chain’s role may relate to anchoring in hydrophobic pockets or modifying pharmacokinetics.

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